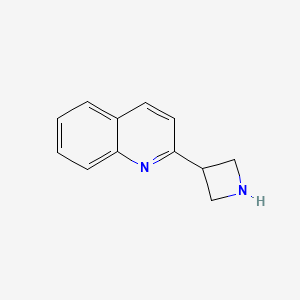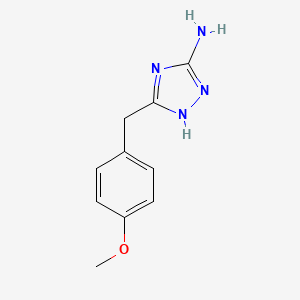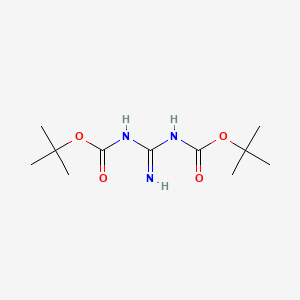
1,3-Bis(tert-butoxycarbonyl)guanidine
Vue d'ensemble
Description
1,3-Bis(tert-butoxycarbonyl)guanidine is a guanidine derivative with the molecular formula C11H21N3O4 and a molecular weight of 259.30 g/mol . This compound is known for its use in organic synthesis, particularly in the preparation of guanidinyl derivatives and as a reagent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(tert-butoxycarbonyl)guanidine can be synthesized through the reaction of an amine with bis(tert-butoxycarbonyl)thiopseudourea in tetrahydrofuran (THF) at room temperature. The reaction mixture is stirred for 40 hours, followed by filtration and evaporation to obtain the pure product .
Industrial Production Methods
In an industrial setting, the synthesis involves reacting an amino carbamate with silver pentachloride to form the corresponding silver amine salt. This intermediate is then reacted with tert-butoxycarbonyl chloride in the presence of a base to yield this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(tert-butoxycarbonyl)guanidine undergoes various types of reactions, including:
Substitution Reactions: It can be used to produce guanidinyl derivatives during multi-step syntheses.
Cyclization Reactions: It is involved in the synthesis of N-substituted 2-aminoimidazole inhibitors.
Common Reagents and Conditions
Reagents: Common reagents include bis(tert-butoxycarbonyl)thiopseudourea, silver pentachloride, and tert-butoxycarbonyl chloride
Conditions: Reactions are typically carried out in solvents like THF at room temperature.
Major Products
Guanidinyl Derivatives: These are major products formed during the multi-step synthesis processes.
N-Substituted 2-Aminoimidazole Inhibitors: These are synthesized using this compound.
Applications De Recherche Scientifique
1,3-Bis(tert-butoxycarbonyl)guanidine has several applications in scientific research:
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea
- N,N’-Di-Boc-1H-pyrazole-1-carboxamidine
- 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine
Uniqueness
1,3-Bis(tert-butoxycarbonyl)guanidine is unique due to its ability to inhibit viral RNA replication by binding to essential amines . This property makes it a valuable compound in both chemical synthesis and medical research.
Propriétés
Formule moléculaire |
C11H21N3O4 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate |
InChI |
InChI=1S/C11H21N3O4/c1-10(2,3)17-8(15)13-7(12)14-9(16)18-11(4,5)6/h1-6H3,(H3,12,13,14,15,16) |
Clé InChI |
VPWFNCFRPQFWGS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(=N)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
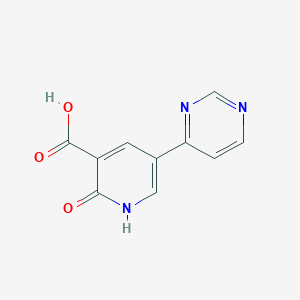
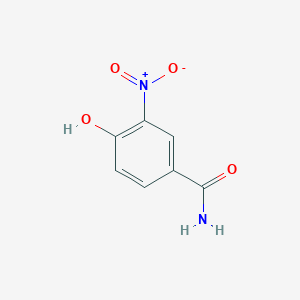
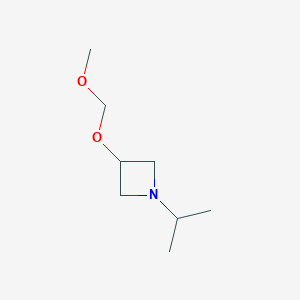
![Methyl 6-methyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate](/img/structure/B8769338.png)
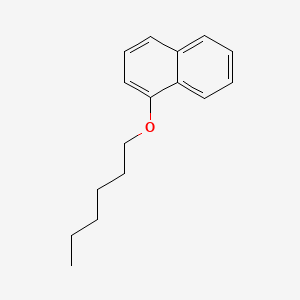

![Methyl 5-chloro-2-[(chloroacetyl)amino]benzoate](/img/structure/B8769370.png)


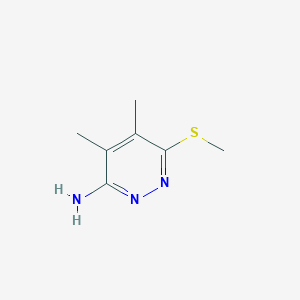
![2-[(Methoxycarbonyl)amino]propanoic acid](/img/structure/B8769394.png)
![6-Chloro-3-methyl-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B8769397.png)
